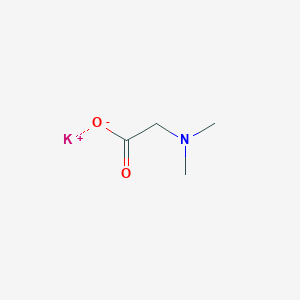
Potassium N,N-dimethylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N,N-dimethylglycinate is a chemical compound with the molecular formula C4H8KNO2. It is a potassium salt of N,N-dimethylglycine, which is a derivative of the amino acid glycine. This compound is known for its high solubility in water and its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium N,N-dimethylglycinate can be synthesized through the reaction of glycine with dimethyl sulfate in the presence of potassium hydroxide. The reaction is typically carried out in an anhydrous ether solution at a controlled temperature of 0-5°C. The reaction mixture is then filtered to obtain the crystalline product, which is washed with ether and acetic anhydride, followed by ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound involves the neutralization of N,N-dimethylglycine sodium salt with sulfuric acid. The sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by caustic hydrolysis. The resulting N,N-dimethylglycine is then neutralized with potassium hydroxide to form the potassium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium N,N-dimethylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylglycine oxide.
Reduction: It can be reduced to form N,N-dimethylglycine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N,N-dimethylglycine oxide.
Reduction: N,N-dimethylglycine.
Substitution: Halogenated derivatives of N,N-dimethylglycine.
Applications De Recherche Scientifique
Potassium N,N-dimethylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent and a stabilizer for oxidizing agents.
Biology: It is used in studies related to amino acid metabolism and enzyme activity.
Industry: It is used in the production of dyes and as a reducing agent in various chemical processes .
Mécanisme D'action
The mechanism of action of Potassium N,N-dimethylglycinate involves its role as a methyl donor in biochemical reactions. It participates in the methylation of various substrates, including nucleic acids, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The compound also acts as an agonist of the glycine site of the NMDA receptor, which is involved in neurotransmission and synaptic plasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium prolinate
- Potassium taurate
- Potassium sarcosinate
Comparison
Potassium N,N-dimethylglycinate is unique due to its high solubility in water and its stability under various conditions.
Propriétés
Numéro CAS |
17647-86-8 |
|---|---|
Formule moléculaire |
C4H9KNO2 |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
potassium;2-(dimethylamino)acetate |
InChI |
InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7); |
Clé InChI |
OBMWWBLUVJBOIZ-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)[O-].[K+] |
SMILES canonique |
CN(C)CC(=O)O.[K] |
Key on ui other cas no. |
17647-86-8 |
Pictogrammes |
Corrosive |
Numéros CAS associés |
1118-68-9 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















